2-Bromo-1-butoxy-3-chlorobenzene

Beschreibung

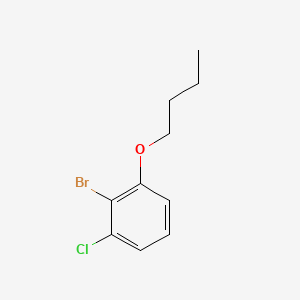

2-Bromo-1-butoxy-3-chlorobenzene is a halogenated aromatic compound featuring bromo (Br), chloro (Cl), and butoxy (C₄H₉O) substituents on a benzene ring. Its molecular structure positions the bromine atom at the ortho position, chlorine at the meta position, and the butoxy group at the para position relative to each other. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties. The analysis below relies on comparisons with structurally analogous compounds.

Eigenschaften

IUPAC Name |

2-bromo-1-butoxy-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUJVMRLRCZFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742887 | |

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-27-0 | |

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-butoxy-3-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-butoxy-3-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of 2-Bromo-1-butoxy-3-chlorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-butoxy-3-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-butoxy-3-chlorobenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-butoxy-3-chlorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product. The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-Bromo-1-butoxy-3-chlorobenzene, differing primarily in substituent groups or positions:

Key Observations:

- Alkoxy Chain Length: The butoxy group in 2-Bromo-1-butoxy-3-chlorobenzene increases lipophilicity compared to methoxy (OCH₃) or ethoxy (OC₂H₅) analogs. This enhances solubility in nonpolar solvents but reduces aqueous solubility, impacting bioavailability .

- Electronic Effects : Bromine and chlorine substituents act as electron-withdrawing groups, directing electrophilic substitution reactions to specific positions. The butoxy group, being electron-donating, moderates this effect, altering reactivity in cross-coupling reactions .

Physicochemical Properties (Inferred)

While direct data for 2-Bromo-1-butoxy-3-chlorobenzene are unavailable, trends from analogs suggest:

- Melting/Boiling Points : Longer alkoxy chains (e.g., butoxy vs. methoxy) reduce melting points due to decreased crystallinity. For example, 1-Bromo-3-chloro-2-methoxybenzene has a melting point of ~45°C, whereas ethoxy analogs are liquids at room temperature .

- Solubility : Butoxy substitution likely increases solubility in organic solvents (e.g., dichloromethane, ethyl acetate) but decreases water solubility compared to smaller alkoxy groups .

Biologische Aktivität

2-Bromo-1-butoxy-3-chlorobenzene (CAS No. 1365272-27-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.

- Molecular Formula: C10H12BrClO

- Molecular Weight: 263.56 g/mol

- CAS Number: 1365272-27-0

The compound features a bromine atom and a chlorine atom, which are known to influence its reactivity and biological properties.

Synthesis

The synthesis of 2-bromo-1-butoxy-3-chlorobenzene typically involves halogenation reactions and can be achieved through various methods, including transition-metal-catalyzed coupling reactions. These methods are crucial for developing derivatives with enhanced biological activity.

In Vitro Studies

In vitro evaluations have demonstrated that 2-bromo-1-butoxy-3-chlorobenzene exhibits moderate activity against various protozoan parasites. For instance, it has been tested against Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum.

| Pathogen | Activity Level | Reference |

|---|---|---|

| T. b. rhodesiense | Moderate | |

| L. donovani | Moderate | |

| P. falciparum | Moderate |

These findings suggest that the compound may act as a lead for developing new anti-parasitic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and chlorine substituents significantly affect the biological potency of the compound. The presence of the butoxy group appears to enhance solubility and bioavailability, contributing to its overall efficacy.

Case Studies

- Anti-Parasitic Activity : A study conducted on various halogenated compounds, including 2-bromo-1-butoxy-3-chlorobenzene, revealed its potential as an anti-parasitic agent. The compound was evaluated alongside known drugs such as melarsoprol and benznidazole, showing comparable activity levels against T. b. rhodesiense and T. cruzi .

- Metabolic Stability : Research on the metabolic pathways of similar compounds indicates that halogenated aromatic ethers often exhibit varying degrees of stability in human liver microsomes (HLM). Preliminary data suggest that 2-bromo-1-butoxy-3-chlorobenzene may also undergo rapid metabolism, which could limit its therapeutic use unless structural modifications are made to enhance metabolic stability .

Toxicity and Safety Profile

Toxicological assessments are essential for understanding the safety profile of 2-bromo-1-butoxy-3-chlorobenzene. Preliminary studies have indicated low toxicity levels in mammalian cell lines; however, further investigations are required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.